molecular formula C7H11NO2 B12430063 2-Piperidinone, 3-(hydroxymethylene)-1-methyl-

2-Piperidinone, 3-(hydroxymethylene)-1-methyl-

Cat. No.: B12430063
M. Wt: 141.17 g/mol
InChI Key: KQJACJVFSLUVRC-UHFFFAOYSA-N
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Description

3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE is a heterocyclic organic compound that features a piperidine ring substituted with a hydroxymethylidene group at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Hydroxymethylidene Group: The hydroxymethylidene group can be introduced via a formylation reaction, where a formylating agent such as formaldehyde is used.

    Methylation: The methyl group at the first position can be introduced through a methylation reaction using a methylating agent like methyl iodide.

Industrial Production Methods: Industrial production of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The hydroxymethylidene group can undergo oxidation to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the hydroxymethylidene group to a hydroxymethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylidene group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted piperidinones.

Scientific Research Applications

3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethylidene group can form hydrogen bonds or covalent bonds with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • 3-(HYDROXYMETHYLIDENE)-1-ETHYLPIPERIDIN-2-ONE
  • 3-(HYDROXYMETHYLIDENE)-1-PROPYLPIPERIDIN-2-ONE
  • 3-(HYDROXYMETHYLIDENE)-1-BUTYLPIPERIDIN-2-ONE

Comparison:

  • Structural Differences: The primary difference lies in the substituent at the first position (methyl, ethyl, propyl, butyl).
  • Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents.
  • Applications: While all these compounds may have similar applications, the specific substituent can influence their efficacy and suitability for particular uses.

3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE stands out due to its balance of reactivity and stability, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-(hydroxymethylidene)-1-methylpiperidin-2-one

InChI

InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5,9H,2-4H2,1H3

InChI Key

KQJACJVFSLUVRC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(=CO)C1=O

Origin of Product

United States

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